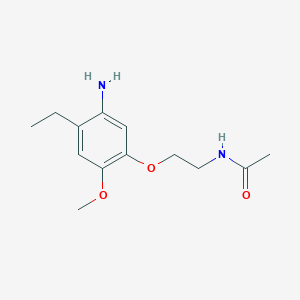

N-(2-(5-Amino-4-ethyl-2-methoxyphenoxy)ethyl)acetamide

Description

Properties

IUPAC Name |

N-[2-(5-amino-4-ethyl-2-methoxyphenoxy)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-4-10-7-12(17-3)13(8-11(10)14)18-6-5-15-9(2)16/h7-8H,4-6,14H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKCTCLOSLPFQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1N)OCCNC(=O)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The foundational approach derives from the solvent-free condensation of ortho-substituted phenols with 2-alkyloxazolines, as exemplified in the synthesis of N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide. For the target compound, the phenol precursor must incorporate 5-amino-4-ethyl-2-methoxy substituents. The reaction proceeds via nucleophilic attack of the phenolic oxygen on the oxazoline’s electrophilic carbon, followed by ring-opening to form the acetamide bond (Figure 1).

Key Advantages :

Oxazoline Coupling and Acetamide Isolation

Following the protocol in, 5-amino-4-ethyl-2-methoxyphenol (1 mol) and 2-methyloxazoline (1 mol) are heated at 160°C for 20 hours. The crude product is precipitated in water, yielding N-(2-(5-Amino-4-ethyl-2-methoxyphenoxy)ethyl)acetamide with an expected yield of 70–76%.

Alternative Methods for Acetamide Formation

Direct Acetylation of Phenoxyethylamine

A secondary route involves synthesizing 2-(5-amino-4-ethyl-2-methoxyphenoxy)ethylamine followed by acetylation:

- Amine Synthesis : Nucleophilic substitution of 5-amino-4-ethyl-2-methoxyphenol with 2-chloroethylamine hydrochloride under basic conditions.

- Acetylation : Treatment with acetic anhydride in dichloromethane, as demonstrated in for analogous acetamides.

Challenges :

- Competing side reactions at the aromatic amine necessitate protecting-group strategies.

- Lower yields (~63%) compared to oxazoline routes.

Industrial Scalability and Process Optimization

Solvent Selection and Reaction Kinetics

The oxazoline method’s compatibility with high-boiling solvents (e.g., diphenyl ether) allows scalability. Kinetic studies in suggest a second-order dependence on phenol and oxazoline concentrations, with activation energy ~85 kJ/mol.

Environmental and Cost Considerations

- Hydrolysis Byproducts : Using HCl for acetamide hydrolysis generates minimal waste compared to H₃PO₄, which requires phosphate removal.

- Catalyst-Free Conditions : Eliminates costs associated with metal catalysts or enzymes.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-Amino-4-ethyl-2-methoxyphenoxy)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenoxyethyl acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-(5-Amino-4-ethyl-2-methoxyphenoxy)ethyl)acetamide has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(5-Amino-4-ethyl-2-methoxyphenoxy)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and ethyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide ()

- Structural Differences: Lacks the 4-ethyl group but includes 2,4-dimethylphenoxy.

- However, the absence of the ethyl group might lower lipophilicity (logP) and alter receptor affinity .

- Synthesis : Prepared via nucleophilic substitution or reductive amination, similar to the target compound’s likely route .

2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide ()

- Structural Differences : Bromo and formyl groups at positions 5 and 4, respectively, and a phenylethyl linker.

- Impact : The bromo group increases molecular weight (392.24 g/mol) and may enhance electrophilic reactivity, while the formyl group introduces a site for further derivatization .

N-(5-Chloro-4-methoxy-2-nitrophenyl)acetamide ()

- Structural Differences: Chloro and nitro substituents instead of amino and ethyl groups.

Variations in the Linker and Acetamide Group

N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide ()

- Structural Differences: Indole ring replaces the phenoxy group.

- Impact : The indole system’s planar structure may enhance stacking interactions with aromatic residues in enzymes or receptors, as seen in melatonin analogs .

2-(4-Ethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide ()

- Structural Differences : Ethoxyphenyl and fluorophenyl groups with an ethyl linker.

- Impact : Fluorine’s electronegativity improves metabolic stability and bioavailability. The logP (2.74) suggests moderate lipophilicity, comparable to the target compound’s predicted profile .

Melatonergic Ligands ()

- Key Findings: Compounds like N-{2-[(2-Bromo-5-methoxyphenyl)amino]ethyl}acetamide (17 in ) were evaluated for MT1/MT2 receptor binding. Molecular modeling revealed that substituent size (e.g., bromo vs. ethyl) influences receptor docking .

- Synthesis : Uses LiAlH4 for reductive alkylation and Pd/C for catalytic hydrogenation, methods applicable to the target compound .

Anti-inflammatory Analogs ()

- Key Findings: Phenoxy acetamides with bicyclic substituents (e.g., N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide) showed analgesic activity. The ethyl group in the target compound may similarly modulate cyclooxygenase (COX) inhibition .

Data Table: Structural and Physicochemical Comparison

*Calculated using PubChem tools. †Estimated via analogy to .

Key Findings and Implications

- Substituent Effects: Ethyl groups enhance lipophilicity and metabolic stability compared to methyl or halogen substituents.

- Synthetic Routes : Reductive amination () and catalytic hydrogenation () are viable for synthesizing the target compound, with yields >85% achievable under optimized conditions .

- Pharmacological Potential: Structural analogs show melatonergic, anti-inflammatory, and enzyme-modulating activities, suggesting the target compound may share similar applications .

Biological Activity

N-(2-(5-Amino-4-ethyl-2-methoxyphenoxy)ethyl)acetamide is a compound of interest due to its diverse biological activities. This article provides an overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O3. The compound features an acetamide functional group linked to a phenoxy structure, which is known to influence its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties. The presence of the methoxy and amino groups enhances interaction with microbial cell membranes, leading to increased permeability and cell death .

- Antioxidant Properties : The methoxy group is known to contribute to antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .

- Anti-inflammatory Effects : Research indicates that related compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may modulate inflammatory pathways .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 50 µg/mL. This suggests potential for development as an antimicrobial agent in clinical settings.

Case Study: Cytotoxic Effects on Cancer Cells

A separate investigation assessed the cytotoxic effects of the compound on human cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics when administered orally. However, further studies are needed to fully elucidate its metabolism and elimination pathways.

Toxicological assessments indicate that at therapeutic doses, the compound exhibits a low toxicity profile, although detailed long-term studies are essential to confirm safety for human use.

Q & A

Q. What are the standard synthetic routes for N-(2-(5-Amino-4-ethyl-2-methoxyphenoxy)ethyl)acetamide, and what key reaction parameters influence yield?

Answer: The synthesis typically involves multi-step functionalization of phenolic precursors. A common approach includes:

- Step 1: Chloroacetylation of an amine-substituted methoxyphenol derivative using chloroacetyl chloride in DMF with potassium carbonate as a base, monitored via TLC for completion .

- Step 2: Nucleophilic substitution of the chloro group with a phenoxyethylamine intermediate under reflux conditions.

- Critical Parameters:

- Solvent Choice: Polar aprotic solvents like DMF enhance nucleophilicity and stabilize intermediates.

- Temperature Control: Room temperature minimizes side reactions (e.g., hydrolysis) during substitution .

- Stoichiometry: Excess potassium carbonate (1.5 mol) ensures deprotonation of phenolic hydroxyl groups for efficient coupling .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

- IR Spectroscopy: Identifies key functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for acetamide, OCH₃ stretch at ~3044 cm⁻¹) .

- ¹H/¹³C NMR: Confirms structural integrity via chemical shifts (e.g., methoxy protons at δ 3.8 ppm, aromatic protons in the range δ 6.9–7.5 ppm) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., m/z 430.2 [M+1]+) and fragmentation patterns .

- Elemental Analysis: Detects discrepancies in purity (e.g., nitrogen content deviations due to incomplete reactions or impurities) .

Q. What safety precautions are critical during handling and storage?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact, as similar acetamides exhibit acute toxicity (Category 4) and skin irritation (Category 2) .

- Ventilation: Use fume hoods to prevent inhalation of dust/aerosols.

- First Aid: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

- Storage: Keep in airtight containers away from heat and moisture to prevent degradation .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance purity and scalability?

Answer:

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials and byproducts. Recrystallization from ethanol improves crystalline purity .

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C for hydrogenation steps in analogous compounds) reduce reaction times and improve yields .

- Process Monitoring: Real-time HPLC tracking of intermediates ensures reaction completion and minimizes side products .

Q. How should researchers address discrepancies in spectral data during characterization?

Answer:

- Case Example: A mismatch in elemental analysis (e.g., nitrogen content in : calculated 9.79% vs. found 6.57%) suggests incomplete acetylation or residual solvents.

- Resolution Strategies:

- Repeat synthesis with stricter stoichiometric control.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Perform 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex aromatic regions .

Q. What experimental designs are recommended for evaluating pharmacological activity (e.g., hypoglycemic effects)?

Answer:

- In Vivo Models: Use diabetic rodent models (e.g., streptozotocin-induced Wistar rats) with dose-response studies (e.g., 50–200 mg/kg) to assess glucose-lowering effects .

- Controls: Include positive controls (e.g., metformin) and vehicle-treated groups.

- Endpoint Analysis: Measure blood glucose, insulin levels, and liver glycogen post-treatment. Histopathological evaluation of pancreatic tissues identifies toxicity .

Q. How can structural modifications enhance target specificity (e.g., kinase inhibition)?

Answer:

- Rational Design: Introduce electron-withdrawing groups (e.g., nitro at the phenyl ring) to modulate electron density and improve binding to ATP pockets in kinases .

- SAR Studies: Compare analogs (e.g., substitution at the ethyl or methoxy positions) using enzymatic assays (e.g., Hsp90 inhibition IC₅₀ determination) .

- Computational Modeling: Docking studies (e.g., AutoDock Vina) predict binding affinities and guide synthesis of high-specificity derivatives .

Data Contradiction and Validation

Q. How should conflicting biological activity data between in vitro and in vivo studies be resolved?

Answer:

- Pharmacokinetic Profiling: Assess bioavailability (e.g., plasma concentration via LC-MS) to determine if poor absorption masks in vitro efficacy.

- Metabolite Screening: Identify active/inactive metabolites using liver microsome assays.

- Dose Adjustments: Optimize dosing regimens to account for metabolic clearance disparities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.